molecular formula C19H23N3O2S B448892 1-Benzylpiperidine-4-one tosyl hydrazone

1-Benzylpiperidine-4-one tosyl hydrazone

Cat. No.: B448892
M. Wt: 357.5g/mol
InChI Key: SVVGSQKKHVNDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpiperidine-4-one tosyl hydrazone is a high-value chemical building block designed for organic synthesis and medicinal chemistry research. This compound serves as a stable and versatile precursor for diazo intermediates, enabling the synthesis of complex molecular architectures. Its primary research value lies in its role as a key intermediate for constructing functionalized piperidine scaffolds, which are privileged structures in drug discovery . Researchers utilize this tosylhydrazone in the development of potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are therapeutic targets for neurodegenerative conditions . The mechanism of action for its downstream applications typically involves its in-situ decomposition. Under basic or photochemical conditions, it can generate a reactive diazo compound . This diazo species can undergo subsequent transformations, such as carboborylation reactions with boronic acids to yield valuable benzylboronate esters, which are versatile intermediates in synthetic chemistry . Furthermore, the tosylhydrazone functional group can also be cleaved oxidatively using systems like iodine/DMSO to regenerate carbonyl groups or access benzoic acid derivatives, adding to its utility in synthetic planning . The 1-benzylpiperidine moiety provides a critical pharmacophore, making this specific reagent particularly useful for generating compound libraries aimed at probing neurological targets . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H23N3O2S/c1-16-7-9-19(10-8-16)25(23,24)21-20-18-11-13-22(14-12-18)15-17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3

InChI Key

SVVGSQKKHVNDOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Benzyl-4-piperidone (Parent Compound)

  • Molecular Formula: C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Key Differences : Lacks the tosyl hydrazone group, retaining the ketone functionality.
  • Reactivity: The ketone is less nucleophilic but serves as a precursor for hydrazone derivatives.

1-Benzyl-4-piperidinecarboxaldehyde

  • Molecular Formula: C₁₃H₁₇NO
  • Molecular Weight : 203.29 g/mol
  • Key Differences : Substitutes the ketone with an aldehyde group.
  • Reactivity: The aldehyde group enables nucleophilic additions (e.g., formation of imines or hydrazones) but lacks the tosyl group’s stabilizing effects. It is less effective in Mitsunobu reactions compared to the tosyl hydrazone .

Benzyl 4-Hydroxy-1-piperidinecarboxylate

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • Key Differences : Contains a hydroxyl group and a benzyloxycarbonyl (Cbz) protecting group.
  • Reactivity: The hydroxyl group participates in hydrogen bonding and esterification, while the Cbz group offers orthogonal protection strategies.

4-Hydroxypiperidine Derivatives

  • Examples : 4-Hydroxypiperidine, 4-hydroxypiperidine hydrochloride.
  • Key Differences : Lack benzyl and tosyl hydrazone groups.
  • Reactivity: The hydroxyl group enables hydrogen bonding and acid-base reactions. These derivatives are often used as building blocks for pharmaceuticals but lack the Mitsunobu reactivity of the tosyl hydrazone .

Benzoxazinone Derivatives

  • Examples : 1-(4-Piperidinyl)-1,2-dihydro-4H-3,1-benzoxazin-2-one hydrochloride (CAS 162045-31-0).
  • Structural Similarity Score : 0.72 (compared to 1-benzylpiperidine-4-one tosyl hydrazone).
  • Key Differences: Incorporate a benzoxazinone ring system fused to piperidine.
  • Applications : Primarily used in medicinal chemistry for kinase inhibition, differing from the tosyl hydrazone’s synthetic utility .

Research Findings and Performance Metrics

  • Mitsunobu Reaction Efficiency: Tosyl hydrazones exhibit >90% yield in coupling reactions with primary/secondary alcohols under DBAD/PPh₃ or DEAD/PPh₃ conditions, outperforming aldehyde or ketone precursors .
  • Thermal Stability : The tosyl hydrazone group enhances thermal stability compared to unprotected hydrazones, enabling storage at room temperature without decomposition .
  • Solubility : this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike 4-hydroxypiperidine derivatives, which are water-soluble .

Preparation Methods

Nucleophilic Substitution of 4-Piperidone

The most common route to 1-benzylpiperidine-4-one involves reacting 4-piperidone hydrochloride with benzyl halides in the presence of a base. For example:

  • Procedure : 4-Piperidone hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF are stirred for 30 minutes at room temperature. Benzyl bromide (2 mL, 16.82 mmol) is added dropwise, followed by heating at 65°C for 14 hours. The product is extracted with ethyl acetate and crystallized using 2% methanol in chloroform, yielding 89.28% pure 1-benzylpiperidine-4-one.

  • Challenges : High-cost reagents and sensitivity to moisture necessitate stringent anhydrous conditions.

One-Pot Methods via Aza-Michael Addition

Recent advances employ benzylamine and acrylates in a one-pot sequence:

  • Steps : Benzylamine and acrylate (molar ratio 1:2.6–5) are heated at 50–60°C for 9–24 hours. Excess acrylate minimizes monoester byproducts, enhancing purity. Subsequent distillation recovers unreacted reagents, and organic bases (e.g., sodium methoxide) facilitate cyclization at 50–85°C, achieving >90% yield.

  • Advantages : Scalable for industrial production with simplified purification.

Tosyl Hydrazone Formation

Direct Condensation with p-Toluenesulfonylhydrazide

The ketone reacts with p-toluenesulfonylhydrazide in alcoholic media under reflux:

  • Typical Protocol : 1-Benzylpiperidine-4-one (10 mmol) and p-toluenesulfonylhydrazide (12 mmol) are dissolved in methanol (50 mL) with catalytic acetic acid. The mixture is refluxed for 4–6 hours, cooled, and filtered to isolate the hydrazone as crystalline solids.

  • Yield Optimization :

    SolventTemperature (°C)Time (h)Yield (%)
    Methanol65678
    Ethanol78482
    DMF100368
    Data aggregated from

Acid-Catalyzed Hydrazonation

Hydrochloric acid or sulfuric acid accelerates the reaction in polar aprotic solvents:

  • Example : A mixture of 1-benzylpiperidine-4-one (5 mmol), p-toluenesulfonylhydrazide (6 mmol), and 0.1 M HCl in THF is stirred at room temperature for 12 hours. The product precipitates upon neutralization with NaHCO₃, yielding 85% pure hydrazone.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Emerging approaches utilize flow reactors to improve efficiency:

  • Conditions : Ketone and hydrazide solutions are pumped through a heated reactor (70°C) with a residence time of 30 minutes. In-line crystallization achieves 92% yield with >99% purity, reducing batch variability.

Solvent-Free Mechanochemical Synthesis

Ball milling 1-benzylpiperidine-4-one and p-toluenesulfonylhydrazide for 2 hours at 25°C produces the hydrazone in 88% yield, eliminating solvent waste.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 7.21–7.35 (m, 5H, Ar-H), 3.48 (s, 2H, N–CH₂–Ar), 2.85 (d, 2H, piperidine), 2.29 (tt, 1H, N–C=O), 1.71–2.02 (m, 4H, piperidine).

  • IR (KBr) : 1672 cm⁻¹ (C=O), 1249 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows retention times of 8.2 minutes for the hydrazone, with UV detection at 254 nm.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-reduction to hydrazines or decomposition under prolonged heating.

  • Solution : Strict temperature control (60–80°C) and inert atmospheres (N₂/Ar) suppress side reactions.

Purification Difficulties

  • Issue : Low solubility of the hydrazone in common solvents.

  • Solution : Recrystallization from ethanol/water (7:3) enhances purity to >98% .

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